

Monoclonal Antibody 2B3: Profile and Performance

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Compound Focus: Anilazine

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Monoclonal antibody (mAb) 2B3 is a highly specific immunoglobulin developed for the sensitive detection of the fungicide **Anilazine** in environmental and food samples [1]. The table below summarizes its key characteristics and the performance of the immunoassay.

Parameter	Specification / Value
Target Analyte	Anilazine (Fungicide)
Antibody Name	2B3 [1]
Assay Format	Colloidal Gold Immunochromatography Assay (CIA) [1]
Affinity (IC ₅₀)	0.52 ng/mL [1]
Visual Limit of Detection (vLOD)	Tomato: 10 ng/mL; Wheat: 20 ng/mL; Water: 5 ng/mL; Soil: 10 ng/mL [1]
Elimination Value	Tomato: 50 ng/mL; Wheat: 200 ng/mL; Water: 20 ng/mL; Soil: 100 ng/mL [1]
Sample Recovery	91.5% - 99.7% [1]
Coefficient of Variation (CV)	1.45% - 6.02% [1]

Experimental Protocol: Colloidal Gold Immunochromatographic Assay for Anilazine

This protocol details the procedure for using the mAb 2B3-based colloidal gold immunochromatographic strip for the rapid detection of **Anilazine** residues [1].

Principle of the Assay

The assay is a competitive immunoformat. **Anilazine** in the sample competes with an **Anilazine**-antigen conjugate immobilized on the test line of the strip for binding to the limited number of mAb 2B3-colloidal gold particles. The intensity of the test line is inversely proportional to the concentration of **Anilazine** in the sample.

Materials and Reagents

- **mAb 2B3-based Colloidal Gold Strips:** Pre-coated with an **Anilazine** conjugate at the test (T) line and species-specific anti-immunoglobulin antibodies at the control (C) line.
- **Anilazine Standard Solutions:** For calibration and quality control.
- **Sample Extracts:** Prepared from tomato, wheat, water, or soil.

Sample Preparation

- **Tomato/Wheat:** Homogenize the sample. Extract with a suitable solvent (e.g., methanol or acetonitrile). Dilute the extract with the provided assay buffer.
- **Water:** Filter the water sample to remove particulates. Adjust the pH if necessary.
- **Soil:** Air-dry and sieve the soil. Perform solvent extraction on a sub-sample. Dilute the extract with assay buffer.

Assay Procedure

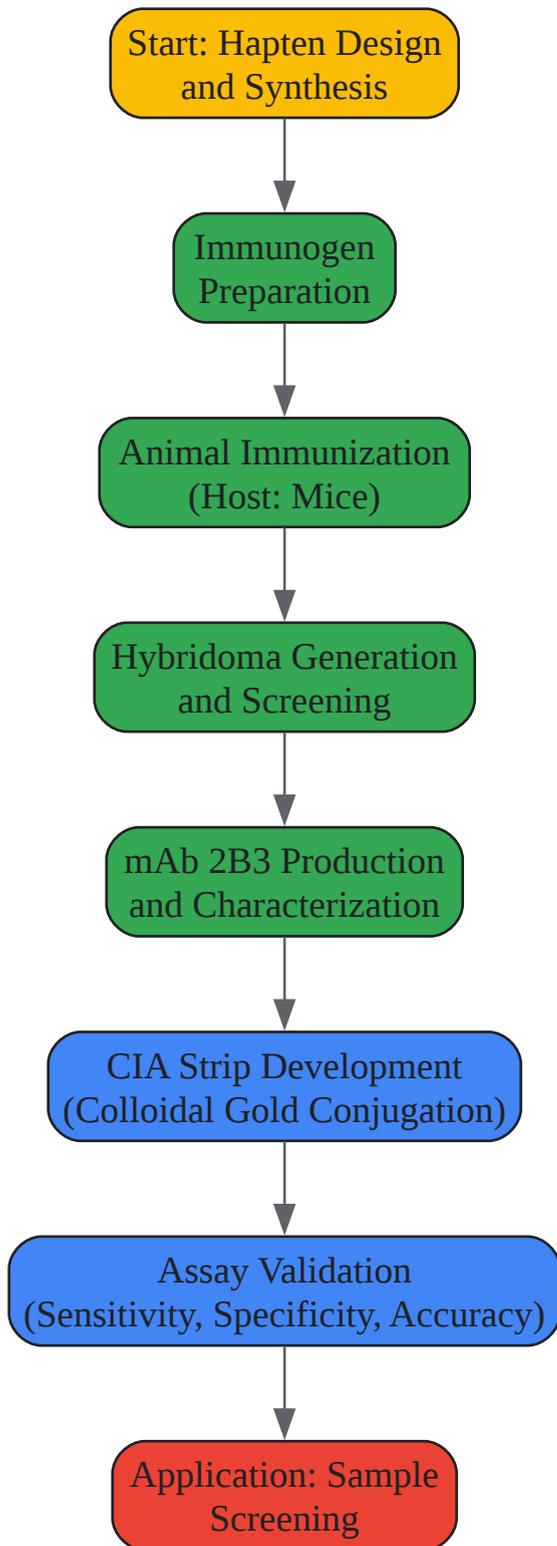
- **Apply Sample:** Dip the strip into the prepared sample extract or add a specified volume (e.g., 80-100 μ L) to the sample well.
- **Incubate:** Allow the strip to develop at room temperature for a specified time (e.g., 10-15 minutes).

- **Interpret Results:** Visually inspect the intensity of the test and control lines.

Result Interpretation

- **Negative Result:** Both the control (C) line and test (T) line are visible. The sample **Anilazine** concentration is below the detectable level.
- **Positive Result:** The control (C) line is visible, but the test (T) line is absent or visibly weaker than the negative control. The sample **Anilazine** concentration is at or above the detection limit.
- **Invalid Result:** The control (C) line does not appear. The test is invalid and must be repeated.

The workflow below illustrates the core experimental process for developing and validating the mAb 2B3 and the corresponding immunochromatographic assay.



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Key Development and Application Notes

- **Rational Hapten Design:** The high specificity of mAb 2B3 was achieved through computer-aided hapten design. Three potential **Anilazine** haptens were evaluated by analyzing their Electrostatic Potential (ESP) surfaces using Visual Molecular Dynamics (VMD) and Multiwfn software to select the optimal immunogen [1].
- **Matrix Effect Management:** The antibody was screened with a strategy to enhance the matrix effect, which was crucial for achieving high sensitivity and accuracy in complex sample types like tomato, wheat, and soil [1].
- **Regulatory Compliance:** The visual detection and elimination limits of the established CIA meet the Maximum Residue Limit (MRL) requirements for **Anilazine** as stipulated in the Chinese standard GB 2763-2021 [1].
- **Method Verification:** The accuracy and reliability of the CIA strips were confirmed through recovery studies and cross-verification using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1].

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References

1. A highly specific antibody profiled by hapten prediction and ... [pubmed.ncbi.nlm.nih.gov]

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